STAT5 Inhibitor

STAT5A/B inhibitor prostate cancer CML

STAT5 inhibitors span mechanistically distinct classes—occupancy-driven SH2 domain inhibitors vs. PROTAC degraders—with >500-fold potency variation. IST5-002: validated in vivo target engagement (90% nuclear STAT5 reduction at 100 mg/kg). Stafib-2: highest STAT5B affinity (Ki=9 nM). Stafia-1: unique STAT5A selectivity (≥9-fold over STAT5B). AK-2292: complete STAT5 protein elimination (>95% depletion in vivo). Generic substitution is scientifically unsound—select based on mechanism, isoform selectivity, and validated pharmacodynamic biomarkers to ensure reproducible results.

Molecular Formula C16H11N3O3
Molecular Weight 293.28 g/mol
Cat. No. B8081689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTAT5 Inhibitor
Molecular FormulaC16H11N3O3
Molecular Weight293.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3
InChIInChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)
InChIKeyDAVIKTBRCQWOGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





STAT5 Inhibitor Procurement Guide: Comparative Selectivity and Efficacy Data for Small-Molecule STAT5 Inhibitors


Signal Transducer and Activator of Transcription 5 (STAT5), comprising the highly homologous isoforms STAT5A and STAT5B, is a transcription factor critically implicated in the progression of numerous hematologic malignancies and solid tumors, including chronic myeloid leukemia (CML), acute myeloid leukemia (AML), and prostate cancer [1]. Unlike enzymatic targets such as kinases, STAT5 functions via protein-protein interaction through its Src homology 2 (SH2) domain, which mediates receptor docking, phosphorylation, dimerization, and nuclear translocation [1]. Direct pharmacological inhibition of this SH2 domain has proven challenging, resulting in a sparse landscape of well-characterized, potent, and selective chemical probes [1]. This document provides a comparative, evidence-based analysis of the leading small-molecule STAT5 inhibitors, emphasizing quantifiable differentiators in potency, isoform selectivity, STAT family specificity, and mechanism of action to inform rigorous scientific selection and procurement.

Why STAT5 Inhibitors Are Not Interchangeable: Evidence of Divergent Selectivity, Potency, and Mechanism


Generic substitution among compounds labeled as "STAT5 inhibitors" is scientifically unsound due to profound functional divergence across multiple critical dimensions. First, compounds vary dramatically in their mechanism of action: traditional occupancy-driven inhibitors (e.g., IST5-002, Stafib-2) bind the SH2 domain to block dimerization, whereas next-generation degraders (e.g., AK-2292) recruit E3 ligase to eliminate the entire STAT5 protein, achieving fundamentally different pharmacodynamic profiles [1][2]. Second, quantitative selectivity profiles differ by orders of magnitude: some agents exhibit potent dual STAT3/5 activity (SH-4-54), while others achieve >3-fold specificity for STAT5 over STAT1/3 (BP-1-108) or >10-fold selectivity for STAT5A over STAT5B (Stafia-1) [3][4]. Third, reported potency metrics vary by >500-fold (Ki from 9 nM to >25 μM) depending on the specific isoform and assay context [5][6]. Finally, in vivo efficacy cannot be inferred from in vitro potency alone, as differential pharmacokinetic properties and target engagement profiles produce divergent therapeutic windows [1][2]. The following evidence guide quantifies these differences to enable data-driven compound selection.

Quantitative Comparative Evidence: STAT5 Inhibitor Selectivity, Potency, and In Vivo Efficacy Metrics


IST5-002 Demonstrates Dual Isoform Inhibition with In Vivo Target Engagement and Kinase Panel Selectivity

IST5-002 is a potent dual inhibitor of both STAT5A and STAT5B isoforms, with IC50 values of 1.5 μM for STAT5A and 3.5 μM for STAT5B in transcriptional activity assays [1]. In a prostate cancer xenograft model (CWR22Rv1 cells in castrated athymic nude mice), IST5-002 decreased nuclear Stat5a/b content in tumors by 60%, 78%, and 90% at oral doses of 25, 50, and 100 mg/kg, respectively, establishing a clear dose-response relationship for in vivo target engagement [1]. Importantly, IST5-002 demonstrated no significant inhibitory activity against 50 kinases tested in a selectivity panel, distinguishing it from multi-kinase inhibitors that may confound interpretation of STAT5-dependent effects [2]. This selectivity profile is particularly meaningful when compared to broad-spectrum agents like IQDMA, which suppresses STAT3/5 nuclear levels but also inhibits multiple kinases with IC50 values ranging from 5-8 μM .

STAT5A/B inhibitor prostate cancer CML SH2 domain in vivo target engagement

Stafib-2 Achieves Nanomolar Affinity for STAT5B SH2 Domain, Representing a 5-Fold Improvement Over Parent Compound Stafib-1

Stafib-2 represents a rationally optimized catechol bisphosphate derivative that binds the STAT5B SH2 domain with a Ki of 9 nM, a 5-fold improvement in binding affinity compared to its parent compound Stafib-1 (Ki = 44 nM) [1]. The binding site was rigorously validated through isothermal titration calorimetry (ITC) combined with protein point mutant analysis, establishing the first amino acid-resolution characterization of a small-molecule binding site on any STAT protein [1]. In contrast, alternative STAT5B inhibitors such as SF-1-088 exhibit substantially weaker affinity (Ki = 8.3 μM, approximately 920-fold lower affinity than Stafib-2), while STAT5A-selective agents like Stafia-1 show even lower affinity (Ki = 10.9 μM) [2][3]. The prodrug Pomstafib-2 selectively inhibits STAT5B tyrosine phosphorylation in human leukemia cells and induces apoptosis in a STAT5-dependent manner [1].

STAT5B-selective inhibitor SH2 domain nanomolar affinity leukemia chemical probe

BP-1-108 Exhibits Defined Selectivity Ratios for STAT5 Over STAT1 and STAT3, with Differential Cytotoxicity in Leukemia Versus Normal Bone Marrow Cells

BP-1-108 is a salicylic acid-containing STAT5-SH2 domain inhibitor with a Ki of 2.8 μM for STAT5, demonstrating 3.5-fold selectivity over STAT1 (Ki = 9.7 μM) and 2.9-fold selectivity over STAT3 (Ki = 8.0 μM) [1]. This contrasts with dual STAT3/5 inhibitors such as SH-4-54, which target both proteins with comparable affinity (KD = 300 nM for STAT3, 464 nM for STAT5) and exhibit only 4-fold selectivity for STAT3 over STAT1 (Ki = 23.5 vs. 92.3 μM) [2]. In K562 and MV-4-11 human leukemia cells, BP-1-108 induces apoptosis with an IC50 of approximately 20 μM, which correlates with selective suppression of STAT5 phosphorylation and inhibition of STAT5 target genes including cyclin D1, cyclin D2, C-MYC, and MCL-1 [1]. Critically, BP-1-108 showed negligible cytotoxic effects in normal bone marrow cells not expressing activated STAT5 protein, whereas its activity in normal bone marrow cells expressing activated STAT5 was not quantified in the comparator dataset [1].

STAT5-selective inhibitor leukemia SH2 domain selectivity ratio apoptosis

AK-2292 Achieves Complete STAT5 Protein Degradation with Unprecedented Selectivity Over 6,000 Non-STAT Proteins

AK-2292 is the first reported potent and selective small-molecule PROTAC degrader of both STAT5A and STAT5B isoforms [1]. Unlike occupancy-driven inhibitors that require sustained target binding, AK-2292 recruits the E3 ubiquitin ligase machinery to induce proteasomal degradation of STAT5A/B proteins [1]. Global proteomics analysis demonstrated that AK-2292 achieves outstanding degradation selectivity for STAT5 over all other STAT proteins (STAT1, STAT2, STAT3, STAT4, STAT6) and more than 6,000 non-STAT proteins quantified in the study [1]. In two CML xenograft mouse models, AK-2292 achieved tumor regression at well-tolerated dose schedules, with a single intraperitoneal dose of 150 mg/kg inducing rapid and >95% depletion of STAT5 and pSTAT5Y694 proteins in MV4;11 xenograft tissues [1][2]. Pharmacokinetic analysis in mice demonstrated a plasma half-life of 1.9 hours, moderate clearance (CL=0.77 L/h/kg), and good volume of distribution (Vz=2.1 L/kg) [2].

STAT5 PROTAC protein degrader CML tumor regression selectivity profiling

SF-1-088 Demonstrates Absolute STAT Isoform Selectivity with Ki >25 μM for STAT1 and STAT3

SF-1-088 is a STAT5-SH2 domain inhibitor that exhibits binding to STAT5B with a Ki of 8.3 μM while showing no detectable affinity for STAT1 or STAT3 (Ki >25 μM for both isoforms) [1]. This absolute selectivity profile—where STAT1 and STAT3 binding falls below the quantifiable threshold of the fluorescence polarization assay (>25 μM)—contrasts with other STAT5 inhibitors such as BP-1-108, which retains measurable affinity for STAT1 (Ki=9.7 μM) and STAT3 (Ki=8.0 μM), corresponding to only 3.5-fold and 2.9-fold selectivity, respectively . The >3-fold difference in the lower bound of selectivity (absolute >3.0-fold for SF-1-088 versus 2.9-3.5-fold for BP-1-108) positions SF-1-088 as the more isoform-selective option when experimental designs require minimizing STAT1/3 cross-reactivity, though at the cost of approximately 3-fold weaker STAT5B affinity (8.3 μM vs. 2.8 μM for BP-1-108) [1].

STAT5B-selective inhibitor absolute selectivity SH2 domain FP assay

Stafia-1 Exhibits Isoform-Selective STAT5A Inhibition with ≥9-Fold Discrimination Over STAT5B

Stafia-1 is the first reported STAT5A-selective inhibitor, demonstrating at least 9-fold selectivity for STAT5A over STAT5B and higher selectivity against other STAT family members [1]. The compound inhibits STAT5A with an IC50 of 22.2 μM and Ki of 10.9 μM [1]. This isoform discrimination capability is unique among currently available STAT5 chemical probes: IST5-002 inhibits both STAT5A and STAT5B with only 2.3-fold discrimination (IC50: 1.5 μM for STAT5A vs. 3.5 μM for STAT5B) [2]; Stafib-2 is selective for STAT5B (Ki=9 nM) with reported selectivity over STAT5A [3]; and AK-2292 degrades both isoforms without discrimination [4]. The ≥9-fold selectivity window of Stafia-1 enables experimental dissection of STAT5A-specific versus STAT5B-specific functions in cellular contexts where both isoforms are expressed, addressing a critical need given evidence that STAT5A and STAT5B can have non-redundant roles in cancer biology [5].

STAT5A-selective inhibitor isoform discrimination SH2 domain chemical probe

Evidence-Based Application Scenarios for STAT5 Inhibitor Selection and Procurement


In Vivo Target Engagement Studies Requiring Validated Pharmacodynamic Biomarkers

Researchers requiring compounds with established in vivo target engagement and dose-response relationships should prioritize IST5-002. This compound has demonstrated quantifiable, dose-dependent reduction of nuclear STAT5 content in xenograft tumors—60% at 25 mg/kg, 78% at 50 mg/kg, and 90% at 100 mg/kg—providing a validated pharmacodynamic biomarker for confirming on-target activity in animal models [1]. Furthermore, IST5-002 has been tested against a panel of 50 kinases with no significant inhibitory activity detected, reducing the likelihood that observed phenotypic effects arise from off-target kinase inhibition [2]. This combination of in vivo target engagement metrics and kinase panel selectivity makes IST5-002 particularly suitable for in vivo pharmacology studies where establishing a clear mechanism-of-action linkage is essential.

STAT5B-Specific Mechanistic Studies at Nanomolar Concentrations

Investigators seeking to dissect STAT5B-specific biology at the lowest feasible compound concentrations should select Stafib-2. With a Ki of 9 nM for the STAT5B SH2 domain, Stafib-2 is approximately 5-fold more potent than its parent Stafib-1 and approximately 920-fold more potent than alternative STAT5 inhibitors like SF-1-088 (Ki=8.3 μM) [1]. This nanomolar affinity enables studies at concentrations where off-target interactions are minimized. The prodrug Pomstafib-2 has been shown to selectively inhibit STAT5B tyrosine phosphorylation in human leukemia cells and induce apoptosis in a STAT5-dependent manner, providing a cellular validation of target engagement [1]. Stafib-2 is appropriate for experiments requiring the highest available STAT5B affinity and the ability to distinguish STAT5B-dependent from STAT5A-dependent cellular functions [1].

STAT5A Isoform-Specific Functional Dissection

Experiments requiring discrimination between STAT5A and STAT5B isoform contributions to cellular phenotypes should employ Stafia-1. This compound is the only validated chemical probe offering ≥9-fold selectivity for STAT5A over STAT5B (IC50=22.2 μM, Ki=10.9 μM for STAT5A) [1]. This isoform discrimination capability is essential given evidence that STAT5A and STAT5B can have non-redundant functions in cancer biology—for instance, STAT5B inhibition has been shown to reduce tumor cell proliferation more than STAT5A inhibition in certain contexts [2]. Stafia-1 provides the largest reported STAT5A-selective discrimination window among available probes, enabling isoform-specific mechanistic studies that cannot be performed with dual isoform inhibitors like IST5-002 (2.3-fold discrimination) or non-discriminating degraders like AK-2292 [1][3][4].

Complete STAT5 Protein Ablation for Target Validation and Degrader Mechanism Studies

Research programs investigating the therapeutic potential of complete STAT5 protein elimination—as opposed to functional inhibition of its SH2 domain—should procure AK-2292. As the first validated STAT5 PROTAC degrader, AK-2292 eliminates the entire STAT5A/B protein pool via proteasomal degradation rather than merely blocking dimerization and transcriptional activity [1]. Global proteomics analysis has confirmed its outstanding selectivity, with degradation restricted to STAT5A/B among all STAT proteins and more than 6,000 non-STAT proteins quantified [1]. AK-2292 has demonstrated tumor regression in two CML xenograft models and achieves >95% STAT5 protein depletion in xenograft tissues at 150 mg/kg [1][2]. With a plasma half-life of 1.9 hours in mice, this compound is suitable for in vivo target validation studies comparing degradation-based versus inhibition-based therapeutic strategies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for STAT5 Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.